molecular formula C18H21NO5 B2959643 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate CAS No. 2097889-02-4

1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate

Cat. No. B2959643
M. Wt: 331.368
InChI Key: CCWQLWCDATZLKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” has been reported. For instance, a new poly(N-allyl-tetrasubstituted imidazole) containing furan rings and a benzene ring was synthesized starting from 1-allyl-4,5-di(furan-2-yl)-2-phenyl-1H-imidazole using benzoyl peroxide as an initiator coupled with the mixture of benzene and water as solvents .


Molecular Structure Analysis

The molecular structure of “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be analyzed using various techniques. For instance, the character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .


Chemical Reactions Analysis

The chemical reactions involving “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be analyzed using various methods. For instance, the Paal–Knorr synthesis is a reaction used to synthesize substituted furans, pyrroles, or thiophenes from 1,4-diketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be analyzed using various techniques. For instance, the DFT calculated C-H stretching mode of the titled molecule was found at 3052 cm−1 with 81% PED, and another stretching mode was located at 3123 cm−1, which corresponds to the methyl group attached to the furan molecule .

Scientific Research Applications

Organic Synthesis Applications

1-Carbamoyl-2-oxopropyl acetate derivatives, which share structural similarities with 1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate, have been synthesized through an acetoxylation process. This method employs (diacetoxyiodo)benzene (DIB) as the oxidant, highlighting the potential of such compounds in organic synthesis. The process is noted for its mild reaction conditions, excellent yields, and good substrate scope, making it a valuable protocol for the synthesis of complex organic molecules (Liu et al., 2011).

Antiprotozoal Activity

Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan-2-yl motifs similar to the target compound, has demonstrated significant antiprotozoal activities. These compounds exhibit potent in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of furan-containing compounds in treating protozoal infections (Ismail et al., 2004).

Biological Activity Against Cancer Cell Lines

Methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, including those with structural features similar to the compound of interest, have been studied for their cytotoxicity against various cancer cell lines. Specifically, the amine derivative demonstrated potent biological activity with an IC50 of 62.37 µg/mL against the HeLa cell line and exhibited antimicrobial activity against photogenic bacteria, highlighting the potential of furan derivatives in cancer research and antimicrobial applications (Phutdhawong et al., 2019).

Future Directions

The future directions of “1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate” can be inferred from similar compounds. For instance, a compound with a similar structure showed potent tyrosinase inhibitory activity, suggesting that it might be a worthy candidate for the development of an antipigmentation agent .

properties

IUPAC Name

[1-[[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]amino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-12(20)24-18(2,3)17(22)19-11-15(21)13-6-8-14(9-7-13)16-5-4-10-23-16/h4-10,15,21H,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWQLWCDATZLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}carbamoyl)-1-methylethyl acetate

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